molecular formula C12H22O8S2 B1514511 1,2-Benzenediethanol, dimethanesulfonate CAS No. 130800-04-3

1,2-Benzenediethanol, dimethanesulfonate

Cat. No.: B1514511
CAS No.: 130800-04-3
M. Wt: 358.4 g/mol
InChI Key: UCUVLIAHFUZNKV-UHFFFAOYSA-N
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Description

1,2-Benzenediethanol, dimethanesulfonate is an organic compound featuring a benzene ring substituted with two ethanol groups, each esterified with methanesulfonate (CH₃SO₃⁻) groups. For instance, sulfonate esters like ethylene glycol dimethanesulfonate (MTS-2-MTS) are known for biochemical applications, while benzene-derived alcohols (e.g., 1,2-benzenedimethanol) serve as intermediates in polymer synthesis .

Properties

CAS No.

130800-04-3

Molecular Formula

C12H22O8S2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[2-(2-hydroxyethyl)phenyl]ethanol;methanesulfonic acid

InChI

InChI=1S/C10H14O2.2CH4O3S/c11-7-5-9-3-1-2-4-10(9)6-8-12;2*1-5(2,3)4/h1-4,11-12H,5-8H2;2*1H3,(H,2,3,4)

InChI Key

UCUVLIAHFUZNKV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C(=C1)CCO)CCO

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C(=C1)CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1,2-benzenediethanol, dimethanesulfonate with analogous compounds:

Compound Name CAS (if available) Molecular Formula Molecular Weight Functional Groups Applications
This compound Not explicitly listed C₁₀H₁₄O₆S₂ ~294.34* Benzene, diethanol, sulfonate esters Research, potential pharmaceuticals
1,2-Benzenedimethanol Referenced in C₈H₁₀O₂ 138.16 Benzene, dihydroxymethyl Polymer intermediates, organic synthesis
MTS-2-MTS (1,2-Ethanedithiol Dimethanesulfonate) 55-95-8 C₄H₁₀O₄S₄ 250.36 Ethanedithiol, sulfonate esters Biochemical crosslinking, protein studies
Dimethyl o-phthalate Referenced in C₁₀H₁₀O₄ 194.18 Aromatic ester Plasticizers, solvents
Ethylene glycol dibenzenesulfonate 116-50-7 C₁₄H₁₄O₆S₂ 342.38 Ethylene glycol, sulfonate esters Chemical synthesis, stabilizers

*Calculated based on analogous structures.

Key Observations:
  • Functional Groups: The target compound combines aromaticity (benzene) with polar sulfonate esters, distinguishing it from non-aromatic analogs like MTS-2-MTS and ester-based derivatives like dimethyl o-phthalate.
  • Molecular Weight: Higher molecular weight compared to MTS-2-MTS and dimethyl o-phthalate due to the benzene backbone and ethanol-sulfonate groups.
  • Polarity : Sulfonate esters increase water solubility relative to esters (e.g., dimethyl o-phthalate), but the benzene ring may enhance lipophilicity compared to ethylene glycol derivatives .

Physicochemical Properties and Reactivity

  • This compound: Likely exhibits moderate solubility in polar solvents (e.g., DMSO, water) due to sulfonate groups. The benzene ring may confer stability against hydrolysis compared to aliphatic sulfonates .
  • MTS-2-MTS: Known for rapid reactivity with thiol groups in proteins, making it a popular crosslinker in biochemistry. Its aliphatic backbone facilitates faster degradation compared to aromatic systems .
  • Dimethyl o-phthalate : Less polar than sulfonates, with higher solubility in organic solvents. Commonly used as a plasticizer due to its ester functionality .

Preparation Methods

Reagents and Conditions

  • Dimethyl Sulfate (DMS):
    A highly electrophilic alkylating agent used to transfer methylsulfonate groups to hydroxyl groups. It reacts under mild acidic or neutral conditions to form sulfate esters.

  • Activation and Catalysis:
    The reaction efficiency is enhanced by activators such as tetrabutylammonium bisulfate (Bu4NHSO4), which increase the electrophilicity of the sulfur atom in dimethyl sulfate and facilitate the transfer of sulfate groups. This activation also aids in selective removal of methyl groups from intermediate sulfate esters, improving yield and purity.

  • Solvent and Temperature:
    Common solvents include acetonitrile (CH3CN), with reaction temperatures around 80 °C to balance reaction rate and minimize side reactions.

Mechanism

The sulfonation proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism where the hydroxyl oxygen attacks the sulfur atom of dimethyl sulfate, displacing a methyl sulfate leaving group and forming the dimethanesulfonate ester.

Detailed Research Findings and Optimization

A comprehensive study on O-sulfation using dimethyl sulfate reveals the following key findings relevant to the preparation of dimethanesulfonate esters:

Parameter Optimal Condition Notes
Sulfate Source Dimethyl sulfate (DMS) Provides high yield and reactivity under mild acid activation
Activation Agent Tetrabutylammonium bisulfate (Bu4NHSO4) Enhances electrophilicity and solubility of sulfate products
Solvent Acetonitrile (CH3CN) Polar aprotic solvent suitable for nucleophilic substitution
Temperature 80 °C Balances reaction kinetics and stability
Reaction Time 12 hours Sufficient for complete conversion
Yield (Model Substrate) 84% High yield under optimized conditions
Side Reactions O-methylation at high base concentration Avoid strong bases like NaH to prevent methylation instead of sulfation

The reaction is sensitive to the presence of both dimethyl sulfate and the activation agent; omission of either results in no reaction. Alternative additives or cations lead to significantly reduced yields or no reaction.

Scope and Functional Group Compatibility

The sulfonation method using dimethyl sulfate and tetrabutylammonium bisulfate is versatile and tolerates a wide range of functional groups, which is critical for preparing complex molecules like this compound:

  • Compatible functional groups include amides, halides, nitriles, ethers, alkenes, alkynes, boronic esters, aldehydes, sulfones, esters, ketones, sulfonamides, aromatic and heterocyclic rings.
  • The mild conditions preserve acid-sensitive groups and avoid decomposition.
  • The method is applicable to primary and secondary alcohols, phenols, and even some N–OH compounds.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Yield/Notes
1. Synthesis of 1,2-benzenediethanol Reduction of phthalic acid derivatives or nucleophilic substitution on bishalomethylbenzene LiAlH4, NaBH4, or aqueous base; optimized for safety Variable; improved industrial processes exist
2. Sulfonation of diol Reaction of 1,2-benzenediethanol with dimethyl sulfate under activation Dimethyl sulfate, Bu4NHSO4, CH3CN, 80 °C, 12 h High yield (~84%) with good functional group tolerance

Q & A

Basic Questions

Q. What synthetic routes are established for 1,2-Benzenediethanol dimethanesulfonate, and what purity assessment techniques are critical?

  • Methodology : The compound is typically synthesized via esterification of 1,2-benzenediethanol with methanesulfonyl chloride under anhydrous conditions. Key steps include:

  • Reaction in dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Purity assessment using HPLC (≥98% purity, C18 column, UV detection at 254 nm) and melting point analysis (compare to literature values, e.g., 61–64°C for analogous derivatives) .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Confirm esterification by observing downfield shifts of hydroxyl-derived methanesulfonate protons (δ 3.5–4.0 ppm) and quaternary carbons adjacent to sulfonate groups (δ 70–80 ppm).
  • FTIR : Validate sulfonate ester formation via S=O stretches (1350–1200 cm⁻¹) and C-O-S vibrations (900–700 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+Na]⁺ peak at m/z ~300.4 for cyclohexane analogs) .

Q. What in vitro models are appropriate for preliminary biological activity assessment?

  • Methodology :

  • Antimicrobial Activity : Use disk diffusion assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) with zones of inhibition quantified against controls (e.g., ampicillin).
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated using nonlinear regression .

Advanced Questions

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodology :

  • Dose-Response Analysis : Test across a broad concentration range (0.1–100 µM) to identify therapeutic windows.
  • Mechanistic Studies : Compare ROS generation (via DCFH-DA fluorescence) and apoptosis markers (caspase-3 activation) in cancer vs. normal cells.
  • Strain/Cell Line Variability : Validate results across multiple models (e.g., Gram-negative vs. Gram-positive bacteria; drug-resistant vs. sensitive cancer lines) .

Q. What in silico strategies predict binding mechanisms with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II (PDB: 1ZXM) or microbial enzyme targets (e.g., dihydrofolate reductase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. How to design a structure-activity relationship (SAR) study to optimize anticancer efficacy?

  • Methodology :

  • Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro, chloro) at the benzene ring’s para position.
  • Stereochemical Analysis : Compare (R,R) vs. (S,S) configurations (see cyclohexane dimethanesulfonate analogs ).
  • In Vivo Validation : Use xenograft models (e.g., MDA-MB-231 tumors in nude mice) to assess tumor volume reduction and pharmacokinetics (plasma half-life via LC-MS/MS) .

Q. What analytical approaches distinguish stereoisomers in dimethanesulfonate derivatives?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time differences > 2 min).
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (Mo Kα radiation, R-factor < 0.05) .

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